Diethadione
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Overview
Description
Diethadione, also known as 5,5-diethyl-1,3-oxazinane-2,4-dione, is a chemical compound with the molecular formula C8H13NO3. It is a member of the oxazine family and is characterized by its unique structure, which includes a diethyl substitution on the oxazine ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethadione can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with ethyl oxalate, followed by cyclization to form the oxazine ring. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process often involves purification steps such as recrystallization to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Diethadione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield different reduced forms, which may have distinct properties and applications.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols .
Scientific Research Applications
Diethadione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug development and as a treatment for various medical conditions.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of diethadione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Trimethadione: Another oxazine derivative with similar structural features but different biological activities.
Paramethadione: A related compound with distinct pharmacological properties.
Methadione: Shares some structural similarities but has unique chemical and biological characteristics
Uniqueness of Diethadione: this compound is unique due to its specific diethyl substitution on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
702-54-5 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5,5-diethyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-3-8(4-2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
ORTYMGHCFWKXHO-UHFFFAOYSA-N |
SMILES |
CCC1(COC(=O)NC1=O)CC |
Canonical SMILES |
CCC1(COC(=O)NC1=O)CC |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM ETHER |
melting_point |
97-98 °C |
702-54-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diethadione; Diethadionum; HSDB 5514; L 1811; L-1811; L1811; NSC 169418; NSC169418; NSC-169418; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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